rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans

Description

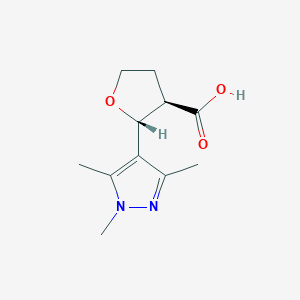

rac-(2R,3R)-2-(Trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans (CAS: 1808323-72-9) is a chiral bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring fused to a pyrazole moiety. The trans configuration denotes the spatial arrangement of substituents at positions 2 and 3 of the oxolane ring. The pyrazole group is substituted with three methyl groups (trimethyl), contributing to its steric and electronic properties. With a molecular formula of C₁₁H₁₆N₂O₃ and molecular weight of 224.25 g/mol, it is primarily utilized as a pharmaceutical impurity reference standard, reflecting its role in drug development quality control .

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

(2R,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C11H16N2O3/c1-6-9(7(2)13(3)12-6)10-8(11(14)15)4-5-16-10/h8,10H,4-5H2,1-3H3,(H,14,15)/t8-,10-/m1/s1 |

InChI Key |

VOHQSEWJVVPGDD-PSASIEDQSA-N |

Isomeric SMILES |

CC1=C(C(=NN1C)C)[C@H]2[C@@H](CCO2)C(=O)O |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2C(CCO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Oxolane Ring Formation: The oxolane ring can be formed via cyclization reactions involving diols or epoxides.

Coupling of Pyrazole and Oxolane Rings: The final step involves coupling the pyrazole and oxolane rings through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: May serve as a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic agent due to its structural similarity to bioactive molecules.

Industry: Could be used in the synthesis of polymers or as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Substituent Effects on Physicochemical Properties

- Trimethyl vs. In contrast, the methoxyethyl substituent (C₁₁H₁₆N₂O₄) introduces a polar ether group, improving aqueous solubility .

- Benzyl Substituent : The benzyl group (C₁₅H₁₆N₂O₃) significantly increases molecular weight and lipophilicity, making it suitable for membrane-permeable drug candidates .

- Ring Size Variation : Replacing oxolane with oxane (6-membered ring) reduces steric strain, as seen in the oxane derivative (C₁₀H₁₄N₂O₃), which has a lower molecular weight (210.20 g/mol) .

Biological Activity

Rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a pyrazole ring and an oxolane structure suggests that this compound may interact with various biological targets, making it a candidate for further pharmacological exploration.

- Molecular Formula : C11H16N2O3

- Molecular Weight : 224.25 g/mol

- IUPAC Name : (2R,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolane-3-carboxylic acid

- Canonical SMILES : CC1=C(C(=NN1C)C)C2C(CCO2)C(=O)O

The biological activity of rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is primarily attributed to its ability to bind to specific proteins and enzymes. Interaction studies suggest that its carboxylic acid group may facilitate binding through ionic interactions, while the pyrazole moiety could enhance hydrophobic interactions with target sites. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are essential for quantifying these interactions.

Cytotoxicity Studies

Research has indicated that derivatives of compounds containing pyrazole structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies involving similar pyrazole-containing compounds have demonstrated their effectiveness against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and other tumor cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| 4T1 | 15.0 | Significant cytotoxicity |

| COLO201 | 10.5 | High selectivity |

| SNU-1 | 20.0 | Moderate cytotoxicity |

Case Studies

A notable case study involved the evaluation of rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid in a series of in vitro assays aimed at assessing its potential as an anti-cancer agent. The compound was tested against several cancer cell lines using the MTT assay to determine cell viability post-treatment.

The results indicated that at concentrations ranging from 5 µM to 30 µM, the compound exhibited a dose-dependent reduction in cell viability across all tested lines. Notably, the compound caused cell cycle arrest in the G0/G1 phase in certain cell lines, suggesting a mechanism that inhibits proliferation .

Pharmacological Applications

Given its structural characteristics and preliminary biological activity data, rac-(2R,3R)-2-(trimethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid shows promise for further development as:

- Anticancer Agent : Potential for selective targeting of cancer cells.

- Anti-inflammatory Agent : Similar compounds have shown efficacy in reducing inflammation through modulation of key signaling pathways.

Future Research Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Structural Modifications : To optimize the biological activity and reduce potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.